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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy
and safety of cinepazide for stroke recovery. It offers an objective comparison with alternative
therapeutic agents, supported by quantitative data from relevant studies. Detailed experimental
protocols and visualizations of signaling pathways and workflows are included to facilitate a
deeper understanding of the current research landscape.

Executive Summary

Cinepazide maleate, a vasoactive and neuroprotective agent, has been evaluated in
numerous clinical trials for its potential to improve functional outcomes after an acute ischemic
stroke. This analysis consolidates findings from a large-scale, multicenter, randomized, double-
blind, placebo-controlled trial and a network meta-analysis, comparing its performance against
a placebo and other neuroprotective agents like edaravone, Ginkgo biloba derivatives, and
piracetam. The data suggests that cinepazide offers a statistically significant improvement in
functional independence and neurological function compared to placebo. When used in
conjunction with edaravone, it demonstrates a synergistic effect, leading to better outcomes
than edaravone monotherapy.

Comparative Efficacy of Cinepazide and Alternatives

The following tables summarize the quantitative data from key clinical trials, focusing on
established stroke outcome measures: the modified Rankin Scale (mRS), the Barthel Index (BI)
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or Activities of Daily Living (ADL), and the National Institutes of Health Stroke Scale (NIHSS).

Table 1: Cinepazide vs. Placebo - 90-Day Outcomes[1][2][3]

Cinepazide Maleate

Outcome Measure Placebo Group p-value
Group

MRS < 2 (%) 60.9% 50.1% 0.0004

Barthel Index = 95 (%) 53.4% 46.7% 0.0230

Data from a multicenter, randomized, double-blind, placebo-controlled trial involving 937
patients with acute ischemic stroke.[1][2][3]

Table 2: Cinepazide in Combination with Edaravone vs. Edaravone Monotherapy

Cinepazide + Edaravone

Outcome Measure Edaravone Group
Group

Total Effective Rate (%) 94.00% 74.00%

Post-treatment ADL Score Significantly Higher

Post-treatment NIHSS Score Significantly Lower

Data from a retrospective investigation of 100 patients with acute ischemic stroke. Note:
Specific p-values for ADL and NIHSS scores were not provided in the source, but the difference
was reported as significant.

Table 3: Network Meta-Analysis of Neuroprotective Agents - Mortality Reduction vs.
Conventional Treatment[4][5]
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Intervention Likelihood of Reducing Mortality
Ginkgolide Associated with a reduction
Edaravone (EDV) Associated with a reduction
Cinepazide Maleate Associated with a reduction

Citicoline Associated with a reduction
Cerebrolysin Associated with a reduction
Minocycline Associated with a reduction

Ginkgo Diterpene Lactone Meglumine (GDLM) Associated with a reduction
Edaravone Dexborneol Not associated with a reduction

This network meta-analysis included 35 studies and a total of 18,423 patients.[4][5]

Table 4: Safety Profile - Incidence of Adverse Events|[6]

Cinepazide . )
Adverse Event Control Group  Relative Risk

Group . p-value
Category . (Incidence) (95% CiI)

(Incidence)
Any Adverse

6.90% 7.64% 0.92 (0.72-1.17) 0.49
Event

Data from a meta-analysis of 19 Randomized Controlled Trials (RCTSs) involving 3,272 patients.

[6]

Experimental Protocols

1. Cinepazide Maleate vs. Placebo (Multicenter RCT)[1][2][3]

» Objective: To confirm the efficacy and safety of cinepazide maleate injection in patients with
acute ischemic stroke.
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Study Design: A multicenter, randomized, double-blind, placebo-controlled trial conducted
across 72 medical centers in China.

Participants: 937 patients with acute ischemic stroke, with a mean National Institutes of
Health Stroke Scale (NIHSS) score of 8.8. The mean time from stroke onset was 30.9 hours.

Intervention:

o Treatment Group: Intravenous infusion of 320 mg of cinepazide maleate once daily for 14
days.

o Control Group: Intravenous infusion of a matching placebo once daily for 14 days.
o Basic Therapy: All patients in both groups received citicoline sodium.

Primary Efficacy Endpoint: The proportion of patients with a modified Rankin Scale (mRS)
score of <2 on day 90.

Secondary Efficacy Endpoints: The proportion of patients with a Barthel Index of = 95 on day
90.

Safety Evaluation: Recording of all adverse events (AEs), monitoring of laboratory
parameters and vital signs, and electrocardiograms.

. Cinepazide Maleate in Conjunction with Edaravone (Retrospective Study)

Objective: To evaluate the influence of administering cinepazide maleate and edaravone
together on cerebral blood flow and neurofunctional markers in individuals with acute
ischemic stroke.

Study Design: A retrospective investigation of 100 patients.
Participants: Patients diagnosed with acute ischemic stroke.
Intervention:

o Observation Group: Concurrent administration of cinepazide maleate and edaravone for
14 consecutive days.
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o Control Group: Edaravone therapy alone for 14 consecutive days.

o Outcome Measures: Cerebral blood flow in the middle cerebral artery (MCA) and anterior
cerebral artery (ACA), neurofunctional markers, serum inflammatory factors, Activities of
Daily Living (ADL) scores, and National Institutes of Health Stroke Scale (NIHSS) scores.

Mechanism of Action & Signaling Pathways

Cinepazide's therapeutic effects in stroke recovery are believed to stem from a multi-faceted
mechanism of action, including vasodilation, anti-thrombotic properties, neuroprotection, and
antioxidant activity.
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Caption: High-level overview of Cinepazide's mechanism of action.

A more detailed, though speculative, signaling pathway based on its known effects as a
calcium channel blocker and its influence on nitric oxide and cAMP is proposed below. Further
research is needed to fully elucidate the precise molecular interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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